1-(3-methylphenyl)-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}methanesulfonamide
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Overview
Description
1-(3-methylphenyl)-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}methanesulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a thiolane ring, a piperidine ring, and a methanesulfonamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-methylphenyl)-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}methanesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the piperidine and thiolane intermediates, followed by their coupling with the methanesulfonamide group. Common reagents used in these reactions include various catalysts, solvents, and protective groups to ensure the desired product’s purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high efficiency, scalability, and cost-effectiveness, making the compound accessible for various applications.
Chemical Reactions Analysis
Types of Reactions
1-(3-methylphenyl)-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}methanesulfonamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols.
Scientific Research Applications
1-(3-methylphenyl)-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}methanesulfonamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic effects, including its role as a drug candidate for treating various diseases.
Industry: Utilized in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of 1-(3-methylphenyl)-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-methoxyphenyl)-4-[1-(thiolan-3-yl)piperidin-4-yl]piperazine
- 1-(3-methylphenyl)-4-[1-(thiolan-3-yl)piperidin-4-yl]piperazine
Uniqueness
1-(3-methylphenyl)-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}methanesulfonamide is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to exhibit distinct chemical and biological properties compared to similar compounds, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
1-(3-methylphenyl)-N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2S2/c1-15-3-2-4-17(11-15)14-24(21,22)19-12-16-5-8-20(9-6-16)18-7-10-23-13-18/h2-4,11,16,18-19H,5-10,12-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFSIHRRPUDZFDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)NCC2CCN(CC2)C3CCSC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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